1S/C8H8N2O5/c1-14-7-6 (10 (12)13)3-5 (4-9-7)8 (11)15-2/h3-4H,1-2H3
. The InChI key is YVGHVJUGJZGYPW-UHFFFAOYSA-N
.
Methyl 6-methoxy-5-nitronicotinate is a chemical compound with the molecular formula and a molecular weight of 212.16 g/mol. This compound is a derivative of nicotinic acid, featuring a methoxy group and a nitro group attached to the pyridine ring, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
Methyl 6-methoxy-5-nitronicotinate can be sourced from various chemical suppliers, including BenchChem, which offers it for research purposes with a typical purity of about 95%. The compound is cataloged under the CAS number 59237-49-9, making it identifiable in chemical databases.
This compound can be classified as:
The synthesis of methyl 6-methoxy-5-nitronicotinate typically involves the nitration of methyl 6-methoxynicotinate. The process generally requires the following steps:
The nitration reaction is sensitive to temperature and concentration; thus, careful monitoring is essential to avoid over-nitration or degradation of the product. Industrially, this synthesis may be scaled up using larger reactors with automated controls for reaction parameters.
Methyl 6-methoxy-5-nitronicotinate features a pyridine ring with:
The canonical SMILES representation of this compound is COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]
.
Methyl 6-methoxy-5-nitronicotinate undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 6-methoxy-5-nitronicotinate involves its interaction with biological targets, primarily due to its functional groups:
Relevant data regarding its reactivity and stability should be obtained from safety data sheets provided by suppliers .
Methyl 6-methoxy-5-nitronicotinate has several scientific applications:
This compound represents a versatile tool in both academic research and industrial applications, highlighting its importance in various fields of chemistry and biology.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4